molecular formula C7H4BrClN2 B14853518 6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile

6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile

Cat. No.: B14853518
M. Wt: 231.48 g/mol
InChI Key: TYOWOFXXXPHHIY-UHFFFAOYSA-N
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Description

6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile typically involves the bromination and chloromethylation of pyridine derivatives. One common method is the bromination of 4-(chloromethyl)pyridine-2-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and allow for a wide range of chemical transformations. The combination of these functional groups with the carbonitrile moiety makes it a versatile intermediate for synthesizing complex organic molecules .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

6-bromo-4-(chloromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4BrClN2/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,3H2

InChI Key

TYOWOFXXXPHHIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)Br)CCl

Origin of Product

United States

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